molecular formula C10H12ClF3Si B13681874 (2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane CAS No. 148854-14-2

(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane

Cat. No.: B13681874
CAS No.: 148854-14-2
M. Wt: 252.73 g/mol
InChI Key: SGKBTPLGSYYYPT-UHFFFAOYSA-N
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Description

(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H12ClF3Si. This compound is characterized by the presence of a trifluoromethyl group and a trimethylsilyl group attached to a phenyl ring. It is commonly used in organic synthesis as a reagent for introducing the trifluoromethyl group into various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The trimethylsilyl group can be replaced by nucleophiles such as halides, alkoxides, and amines.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Halides, alkoxides, and amines.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the trimethylsilyl group is replaced by the nucleophile.

Scientific Research Applications

(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane primarily involves its ability to act as a trifluoromethylating agent. The compound can transfer the trifluoromethyl group to various substrates through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific substrates and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to introduce the trifluoromethyl group into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds. This makes it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

CAS No.

148854-14-2

Molecular Formula

C10H12ClF3Si

Molecular Weight

252.73 g/mol

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]-trimethylsilane

InChI

InChI=1S/C10H12ClF3Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3

InChI Key

SGKBTPLGSYYYPT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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